molecular formula C14H10FIO2 B1359328 3'-Fluoro-2-iodo-4'-methoxybenzophenone CAS No. 951886-00-3

3'-Fluoro-2-iodo-4'-methoxybenzophenone

Cat. No.: B1359328
CAS No.: 951886-00-3
M. Wt: 356.13 g/mol
InChI Key: AZIOPNCUWPRCBK-UHFFFAOYSA-N
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Description

3’-Fluoro-2-iodo-4’-methoxybenzophenone is an organic compound with the molecular formula C14H10FIO2 It is a benzophenone derivative characterized by the presence of fluoro, iodo, and methoxy substituents on the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-2-iodo-4’-methoxybenzophenone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a fluoro-methoxybenzene derivative with an iodo-benzoyl chloride. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions .

Industrial Production Methods: While specific industrial production methods for 3’-Fluoro-2-iodo-4’-methoxybenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 3’-Fluoro-2-iodo-4’-methoxybenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed: The major products depend on the type of reaction. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound with the fluoro and methoxy substituents retained on the benzene ring .

Scientific Research Applications

3’-Fluoro-2-iodo-4’-methoxybenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Fluoro-2-iodo-4’-methoxybenzophenone involves its interaction with molecular targets through its functional groups. The fluoro and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the iodo group can undergo halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets .

Comparison with Similar Compounds

  • 3-Fluoro-4-methoxybenzaldehyde
  • 2-Iodo-4’-methoxybenzophenone
  • 4-Iodobenzotrifluoride

Comparison: 3’-Fluoro-2-iodo-4’-methoxybenzophenone is unique due to the combination of fluoro, iodo, and methoxy groups on the benzophenone scaffold. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIO2/c1-18-13-7-6-9(8-11(13)15)14(17)10-4-2-3-5-12(10)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIOPNCUWPRCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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